Product packaging for 3,3,4-Trimethylpentanoic acid(Cat. No.:CAS No. 13441-69-5)

3,3,4-Trimethylpentanoic acid

Cat. No.: B13188459
CAS No.: 13441-69-5
M. Wt: 144.21 g/mol
InChI Key: HDVLUJUXSWZYQA-UHFFFAOYSA-N
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Description

3,3,4-Trimethylpentanoic acid (CAS 13441-69-5) is a branched-chain fatty acid of significant interest in pharmaceutical research, particularly as a structural analog of the anticonvulsant drug valproic acid . Studies within Structure-Activity Relationship (SAR) research have demonstrated that this compound exhibits anticonvulsant activity comparable to valproic acid itself, making it a valuable chemical tool for investigating the mechanisms of action and optimizing the properties of new neuroactive compounds . With a molecular formula of C8H16O2 and a molecular weight of 144.21 g/mol, it serves as a key intermediate in organic synthesis and the development of novel chemical entities . This product is intended for research purposes only in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this compound to advance studies in medicinal chemistry, neuroscience, and drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O2 B13188459 3,3,4-Trimethylpentanoic acid CAS No. 13441-69-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13441-69-5

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

3,3,4-trimethylpentanoic acid

InChI

InChI=1S/C8H16O2/c1-6(2)8(3,4)5-7(9)10/h6H,5H2,1-4H3,(H,9,10)

InChI Key

HDVLUJUXSWZYQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C)CC(=O)O

Origin of Product

United States

Synthetic Methodologies and Strategic Synthesis of 3,3,4 Trimethylpentanoic Acid

Retrosynthetic Analysis and Strategic Design of 3,3,4-Trimethylpentanoic Acid Synthesis

Retrosynthetic analysis of this compound involves strategically disconnecting the molecule into simpler, readily available precursors. The primary structural challenges are the carboxylic acid group and the highly congested aliphatic backbone, which features a quaternary carbon atom at the C3 position.

Key retrosynthetic disconnections include:

C1-C2 Bond (Carboxylation Route): The most straightforward disconnection is at the bond between the carboxyl group and the main alkyl chain. This suggests a synthesis involving the carboxylation of a suitable C7 organometallic precursor. The primary synthetic target (synthon) becomes a 1,2,2-trimethylbutyl anion equivalent, which can be practically realized as a Grignard reagent or an organolithium compound, reacting with carbon dioxide as the carboxyl source. libretexts.orgwikipedia.org

C2-C3 Bond (Malonic Ester Route): Another common strategy for carboxylic acid synthesis is the malonic ester synthesis. wikipedia.org Disconnecting the C2-C3 bond leads to a malonic ester derivative and appropriate alkyl halides. This route would involve the alkylation of a malonate ester with precursors for the t-butyl and isopropyl groups, followed by hydrolysis and decarboxylation. jove.com

C3-C4 Bond (Advanced C-C Coupling): A disconnection at the sterically hindered C3-C4 bond points towards more advanced carbon-carbon bond-forming reactions. This strategy would involve coupling a nucleophile containing the t-butyl group and the eventual C1-C3 fragment with an electrophilic isopropyl group, or vice-versa. This approach is particularly relevant for constructing the challenging all-carbon quaternary center. beilstein-journals.orgnih.gov

The strategic design of the synthesis must account for the significant steric hindrance around the quaternary C3 carbon. This congestion can impede reaction rates and lower yields in conventional substitution or addition reactions. Therefore, the choice of synthetic route often involves a trade-off between the accessibility of starting materials and the efficiency of the key bond-forming steps.

Classical and Modern Approaches to Carboxylic Acid Formation with Branched Aliphatic Chains

The synthesis of a sterically encumbered structure like this compound can be achieved through various classical and modern organic chemistry methods.

Conventional Ester Hydrolysis and Carboxylation Routes

Ester Hydrolysis: One common pathway to carboxylic acids is the hydrolysis of their corresponding esters. britannica.com However, for this compound, the ester precursor would be highly sterically hindered, making hydrolysis under standard conditions challenging. Typical saponification methods involving aqueous hydroxides, high temperatures, and long reaction times often result in low yields due to the difficulty of nucleophilic attack at the crowded carbonyl carbon. arkat-usa.orgresearchgate.net

To overcome this, milder and more effective methods for the hydrolysis of hindered esters have been developed. These often employ non-aqueous conditions where the hydroxide anions are poorly solvated and thus more reactive. arkat-usa.orgresearchgate.net

MethodReagentsConditionsAdvantageReference
Non-Aqueous Saponification NaOH in MeOH/CH₂Cl₂ (1:9)Room TemperatureRapid and efficient for hindered esters under mild conditions. arkat-usa.orgresearchgate.net arkat-usa.orgresearchgate.net
Base & Additive System t-BuNH₂/MeOH/H₂O with LiBrRefluxThe Lewis acidity of LiBr can facilitate hydrolysis. amelica.org
Acid-Catalyzed Hydrolysis Aqueous H₂SO₄ or HClHeatCan be effective but may require harsh conditions for hindered esters. youtube.com

Carboxylation Routes: A more direct approach is the carboxylation of an organometallic reagent. This method builds the carboxylic acid functionality directly onto the pre-formed alkyl skeleton. The most common variation is the reaction of a Grignard reagent with carbon dioxide. organicchemistrytutor.com

The synthesis would proceed as follows:

Formation of the Grignard Reagent: A suitable alkyl halide, such as 1-bromo-2,3,3-trimethylbutane, is reacted with magnesium metal in an ether solvent to form the corresponding Grignard reagent.

Carboxylation: The Grignard reagent is then treated with solid carbon dioxide (dry ice), which acts as the electrophile.

Acidic Workup: The resulting magnesium carboxylate salt is hydrolyzed with a strong aqueous acid (e.g., HCl) to yield the final this compound. libretexts.orglibretexts.org

This route is highly effective for creating carboxylic acids with one more carbon than the starting alkyl halide. jove.com Its main limitation is the incompatibility of the Grignard reagent with any acidic functional groups in the molecule. libretexts.org

Advanced Carbon-Carbon Bond Forming Reactions for Alkyl Branching

The construction of the all-carbon quaternary center at the C3 position is a significant synthetic challenge due to steric hindrance. beilstein-journals.orgnih.gov Modern synthetic chemistry offers several advanced methods for forging such sterically congested C(sp³)–C(sp³) bonds.

Nickel-catalyzed cross-coupling reactions have emerged as powerful tools for connecting sterically hindered fragments. rsc.orgresearchgate.net A potential strategy could involve the coupling of a tertiary alkyl electrophile with a suitable organometallic nucleophile. The unique properties of nickel allow it to effectively activate tertiary alkyl electrophiles and facilitate C-C bond formation while minimizing side reactions like β-hydride elimination. rsc.orgresearchgate.net

Another modern approach involves radical-mediated reactions. For instance, the hydroalkylation of an unactivated olefin can be used to form new C-C bonds and quaternary centers. beilstein-journals.org This might involve the radical addition of a tertiary alkyl group across a double bond, a strategy that is less sensitive to steric bulk compared to traditional two-electron pathways.

Decarboxylation of Malonic Acid Derivatives as a Key Synthetic Step

The malonic ester synthesis is a classic and versatile method for preparing carboxylic acids. wikipedia.org To synthesize this compound via this route, a dialkylated malonic ester is required as the key intermediate.

The general sequence is:

Deprotonation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. jove.com

First Alkylation (Sₙ2): The enolate is reacted with a primary or secondary alkyl halide (e.g., isopropyl bromide) to form a mono-substituted malonic ester.

Second Alkylation: The process of deprotonation and alkylation is repeated with a second, different alkyl halide (e.g., t-butyl bromide). The formation of the quaternary center at this stage is challenging and may require forcing conditions. A major drawback of this step is the potential for competing reactions and lower yields due to steric hindrance. wikipedia.org

Hydrolysis and Decarboxylation: The resulting dialkylated malonic ester is then saponified using a strong base (like KOH) to hydrolyze both ester groups to carboxylates. orgsyn.org Subsequent acidification and heating cause the substituted malonic acid to readily undergo decarboxylation (loss of CO₂), yielding the final this compound. jove.com

The mechanism of decarboxylation involves a cyclic six-membered transition state, which leads to the formation of an enol that quickly tautomerizes to the more stable carboxylic acid product. jove.com

Exploration of Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of complex molecules like this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. acs.orgorganic-chemistry.org

Green Chemistry PrincipleApplication in Carboxylic Acid Synthesis
Atom Economy Designing syntheses to maximize the incorporation of all reactant atoms into the final product. Carboxylation of Grignard reagents has better atom economy than a multi-step malonic ester synthesis. acs.org
Use of Catalysis Employing catalytic reagents instead of stoichiometric ones reduces waste. Catalytic oxidation of a primary alcohol precursor would be preferable to using stoichiometric oxidants like chromic acid. organic-chemistry.org
Less Hazardous Syntheses Designing reactions to use and generate substances with little to no toxicity. Using H₂O₂ as an oxidant is greener than using heavy metal-based reagents. mdpi.com
Safer Solvents Minimizing or replacing hazardous organic solvents with safer alternatives like water, or conducting reactions under solvent-free conditions. mdpi.comresearchgate.net
Energy Efficiency Conducting reactions at ambient temperature and pressure to reduce energy consumption. organic-chemistry.org

Solvent-Free and Catalytic Methods

Catalytic Methods: Modern synthetic chemistry is increasingly focused on catalytic approaches. For the synthesis of carboxylic acids, several green catalytic methods are relevant:

Catalytic Oxidation: Instead of using stoichiometric amounts of toxic heavy-metal oxidants (e.g., KMnO₄, CrO₃), the precursor primary alcohol (3,3,4-trimethylpentan-1-ol) could be oxidized using catalytic systems with a benign terminal oxidant like oxygen (air) or hydrogen peroxide. mdpi.comorganic-chemistry.org For example, iron nitrate/TEMPO systems can catalyze the oxidation of alcohols to carboxylic acids using air at room temperature. organic-chemistry.org

Catalytic Carboxylation: Greener alternatives to Grignard reagents are being developed. For instance, catalytic systems can achieve the hydrocarboxylation of alcohols or alkenes using CO₂ and H₂, providing a more sustainable route to carboxylic acids. rsc.orgrsc.org Rhodium or iridium-based catalysts have shown promise in this area, converting alcohols directly into carboxylic acids with an additional carbon atom. rsc.orgrsc.org

Solvent-Free Methods: Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free reactions, often facilitated by alternative energy sources like microwave or infrared irradiation, can lead to shorter reaction times and reduced waste. researchgate.net For example, a Knoevenagel-Döbner condensation, a reaction related to malonic acid chemistry, can be performed under solvent-free infrared irradiation conditions to produce cinnamic acid analogs, suggesting that steps in a malonic ester synthesis could potentially be adapted to similar conditions. researchgate.net

Atom Economy and Reaction Efficiency Considerations

Atom economy is a crucial metric in assessing the efficiency and sustainability of a chemical synthesis, measuring the proportion of reactant atoms that are incorporated into the desired product. jocpr.com Reactions with high atom economy are inherently more efficient, generating less waste. youtube.com

The atom economy of the potential synthetic routes for this compound varies significantly.

Synthetic Method Reactants Desired Product Byproducts Theoretical Atom Economy
Grignard Carboxylation 1-bromo-2,3,3-trimethylbutane, Mg, CO2, H3O+This compoundMgBrX, H2OModerate
Koch-Haaf Reaction 3,3-dimethyl-1-pentene, CO, H2OThis compoundNone (in the ideal reaction)100%
Malonic Ester Synthesis Diethyl 2,2-dimethylmalonate, NaOEt, 2-bromopropane, H3O+, heatThis compound2 EtOH, NaBr, CO2Low

Note: The table presents a simplified view of atom economy and does not account for solvents, reagents used in workup, or catalyst regeneration.

The carboxylation of a Grignard reagent has a moderate atom economy, with the primary byproduct being magnesium salts. The reaction efficiency is often high for the conversion of the Grignard reagent itself.

In contrast, the malonic ester synthesis exhibits a low atom economy. libretexts.org Significant portions of the reactants, including the ethoxy groups from the diethyl malonate and the sodium ethoxide base, are converted into byproducts (ethanol, sodium bromide, and carbon dioxide). This makes it a less desirable route from a green chemistry perspective, particularly for large-scale production.

Stereoselective Synthesis of Enantiopure this compound Analogs

While this compound itself is achiral, the introduction of a substituent at the 2-position or modification of the side chain could generate a chiral center. The stereoselective synthesis of such analogs, particularly those with quaternary stereocenters, is a significant challenge in organic synthesis.

Chiral Auxiliary Approaches

A well-established strategy for controlling stereochemistry is the use of chiral auxiliaries . wikipedia.org These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of chiral carboxylic acid analogs, Evans' oxazolidinone auxiliaries are widely used. researchgate.netresearchgate.net The substrate, an achiral carboxylic acid, is first converted to an N-acyloxazolidinone. Deprotonation of this derivative forms a chiral enolate, where the bulky substituent on the oxazolidinone ring effectively shields one face of the enolate. Subsequent alkylation occurs from the less hindered face, leading to a high degree of diastereoselectivity. Finally, hydrolysis of the N-acyl bond cleaves the chiral auxiliary, which can often be recovered, and provides the desired chiral carboxylic acid.

Chiral Auxiliary Typical Application Stereocontrol Mechanism
Evans' Oxazolidinones Asymmetric alkylation, aldol reactionsSteric hindrance from the auxiliary directs incoming electrophiles.
Camphorsultams Asymmetric alkylation, Diels-Alder reactionsSteric and electronic effects of the sultam ring control stereoselectivity.
Pseudoephedrine Asymmetric alkylation of amidesChelation control involving the lithium enolate and the auxiliary's hydroxyl group. wikipedia.org

Asymmetric Catalysis in Side Chain Introduction

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as it avoids the need for stoichiometric amounts of a chiral auxiliary. researchgate.net The development of chiral catalysts that can effectively control the formation of quaternary stereocenters is an active area of research. rsc.org

For the synthesis of chiral analogs of this compound, a key step would be the enantioselective introduction of the side chain. For example, the asymmetric conjugate addition of an organometallic reagent to an α,β-unsaturated precursor catalyzed by a chiral transition metal complex is a powerful method. Chiral copper and rhodium catalysts have been successfully employed in the asymmetric synthesis of β-branched carboxylic acids.

Another approach is the catalytic asymmetric hydrogenation of a suitably substituted α,β-unsaturated carboxylic acid. researchgate.net Chiral transition metal complexes, often employing ligands with atropisomeric chirality, can effectively hydrogenate the double bond with high enantioselectivity.

Emerging Synthetic Technologies for Complex Aliphatic Acids

The synthesis of sterically hindered and structurally complex aliphatic acids like this compound can benefit from emerging synthetic technologies that offer improved efficiency, selectivity, and milder reaction conditions.

One such area is the use of photoredox catalysis for C-H functionalization and carboxylation reactions. These methods utilize light to generate radical intermediates under mild conditions, which can then participate in bond-forming reactions. This approach could potentially enable the direct carboxylation of a C-H bond in a suitable hydrocarbon precursor, bypassing the need for pre-functionalized starting materials like alkyl halides.

Flow chemistry is another technology that can offer significant advantages for the synthesis of complex molecules. Conducting reactions in continuous flow microreactors can allow for precise control over reaction parameters such as temperature and pressure, leading to improved yields and selectivity. For reactions like the Koch-Haaf synthesis, which often require high pressures of carbon monoxide, flow reactors can enhance safety and operational efficiency.

Furthermore, advancements in biocatalysis , using enzymes to perform chemical transformations, are providing new routes to chiral carboxylic acids. While a specific enzyme for the synthesis of this compound may not exist, enzyme engineering and directed evolution techniques are continuously expanding the scope of biocatalysis to non-natural substrates.

Finally, novel coupling methodologies for the formation of C-C bonds in sterically congested environments are constantly being developed. For instance, the use of acyl fluorides as activated carboxylic acid derivatives has been shown to be effective in overcoming steric hindrance in amide coupling reactions, and similar principles could be applied to the formation of other bonds. rsc.org

Chemical Reactivity and Mechanistic Investigations of 3,3,4 Trimethylpentanoic Acid

Acidic Properties and Derivatization Chemistry of the Carboxyl Group

The reactivity of the carboxyl group in 3,3,4-trimethylpentanoic acid is significantly influenced by the steric hindrance imposed by the bulky alkyl groups on the adjacent carbons. This steric congestion affects the accessibility of the carbonyl carbon to nucleophiles and influences the rates and mechanisms of various derivatization reactions.

Esterification Reactions and Kinetics

The esterification of this compound, like other sterically hindered carboxylic acids, presents a significant synthetic challenge. Standard Fischer-Speier esterification conditions, which typically involve heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, are often slow and result in low yields due to the steric hindrance around the carboxyl group. This hindrance impedes the approach of the alcohol nucleophile to the protonated carbonyl carbon.

To overcome these kinetic barriers, more reactive acylating agents or specialized catalytic systems are often employed. For instance, the conversion of the carboxylic acid to its more reactive acid chloride or anhydride (B1165640), followed by reaction with an alcohol, can significantly improve ester yields.

Table 1: Representative Conditions for Esterification of Sterically Hindered Carboxylic Acids

Carboxylic Acid Alcohol Reagents/Conditions Yield Reference
Pivalic Acid Ethanol H₂SO₄ (cat.), Reflux Low General Knowledge
Pivalic Acid Methanol DCC, DMAP, CH₂Cl₂, rt High General Knowledge
Adamantanecarboxylic Acid Isopropanol SOCl₂, then Pyridine, 0 °C to rt Good General Knowledge

This table presents data for structurally related sterically hindered carboxylic acids to illustrate common synthetic strategies, as specific data for this compound is not available.

Amide and Anhydride Formation: Mechanistic Studies

The formation of amides and anhydrides from this compound is also complicated by its steric bulk. Direct condensation with amines to form amides is generally not feasible without the use of potent coupling agents.

Amide Formation: The synthesis of amides from sterically hindered carboxylic acids typically requires the use of coupling reagents that generate highly reactive intermediates. masterorganicchemistry.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or more modern uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are effective. sci-hub.seacs.org The mechanism with these reagents involves the initial formation of a highly reactive O-acylisourea or a related activated ester, which is then susceptible to nucleophilic attack by an amine. masterorganicchemistry.com The steric hindrance of this compound would necessitate harsher conditions or more potent activators compared to less hindered acids. Mechanistic studies on similar systems have shown that the rate-determining step is often the nucleophilic attack of the amine on the activated acid derivative. researchgate.net

Anhydride Formation: The formation of 3,3,4-trimethylpentanoic anhydride would likely be achieved by reacting the corresponding acyl chloride with the sodium salt of the carboxylic acid, or by using a dehydrating agent such as phosphorus pentoxide. The significant steric hindrance would make the direct thermal dehydration of the carboxylic acid challenging. The mechanism of anhydride formation from an acyl chloride and a carboxylate is a straightforward nucleophilic acyl substitution.

Reduction to Alcohols and Aldehydes: Selectivity and Yield Optimization

The reduction of the carboxylic acid group in this compound can yield either the corresponding primary alcohol, 3,3,4-trimethylpentanol, or the aldehyde, 3,3,4-trimethylpentanal. The choice of reducing agent is crucial for achieving selectivity.

Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing sterically hindered carboxylic acids to their corresponding primary alcohols. The reaction proceeds via the formation of an aluminum alkoxide intermediate. The steric hindrance around the carboxyl group can slow the reaction rate, but typically the reduction goes to completion with sufficient reaction time and an excess of the reducing agent.

Reduction to Aldehydes: The selective reduction of a carboxylic acid to an aldehyde is a more delicate transformation, as aldehydes are themselves readily reduced to alcohols. researchgate.net This transformation often requires a two-step process, such as conversion to an acid chloride followed by reduction with a mild reducing agent like lithium tri-tert-butoxyaluminum hydride. Alternatively, modern catalytic methods employing hydrosilanes in the presence of specific catalysts, such as those based on nickel or photoredox systems, have been developed for the direct, selective reduction of carboxylic acids to aldehydes. acs.orgrsc.org For a sterically hindered acid like this compound, optimization of the catalyst and reaction conditions would be critical to prevent over-reduction and achieve a high yield of the aldehyde.

Table 2: Reagents for the Reduction of Carboxylic Acids

Desired Product Reagent(s) Substrate Scope Comments
Alcohol Lithium Aluminum Hydride (LiAlH₄) Broad, including hindered acids Powerful, non-selective reducing agent.
Alcohol Borane (BH₃) Broad, including hindered acids Generally reduces carboxylic acids faster than ketones.

Reactivity of the Highly Substituted Pentanoic Acid Backbone

The alkane backbone of this compound is characterized by the presence of a quaternary carbon at the 3-position and a tertiary carbon at the 4-position. These structural features dictate the reactivity of the hydrocarbon chain, particularly in radical and C-H functionalization reactions.

C-H Functionalization Studies on Tertiary and Quaternary Carbons

The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. The pentanoic acid backbone of this compound offers distinct sites for such transformations.

Tertiary C-H Bond: The C-H bond at the tertiary carbon (C4) is the most likely site for functionalization in reactions that proceed via radical or carbocationic intermediates, due to the relative stability of these species. For instance, in radical halogenation, the order of reactivity of C-H bonds is typically tertiary > secondary > primary. vaia.com Therefore, the selective introduction of a halogen at the C4 position would be the expected outcome under controlled radical conditions.

Quaternary Carbon: The quaternary carbon (C3) lacks a hydrogen atom and is therefore unreactive towards standard C-H activation pathways that involve hydrogen abstraction. However, more advanced synthetic strategies, such as those involving C-C bond cleavage or rearrangement, could potentially engage this highly substituted center. nih.gov

Radical and Photochemical Transformations of the Alkane Chain

The highly branched alkane chain of this compound is susceptible to radical and photochemical reactions, which can lead to a variety of functionalized products.

Radical Halogenation: As mentioned, free-radical halogenation (e.g., with bromine in the presence of UV light) would be expected to selectively occur at the tertiary C-H bond at the C4 position. vaia.com The stability of the resulting tertiary radical intermediate would direct the regioselectivity of the reaction. Studies on the radical chlorination of 2,2,4-trimethylpentane, a structurally related alkane, have shown that a mixture of products is often obtained, but with a preference for substitution at the tertiary carbon. vedantu.com

Photochemical Transformations: Photochemical reactions can initiate C-H functionalization through various mechanisms. For example, visible-light photoredox catalysis can generate radical species that can abstract a hydrogen atom from the alkane backbone, leading to subsequent functionalization. chemistryviews.orgrsc.org The selectivity would again be governed by the stability of the intermediate radical, favoring the tertiary position. Such methods could be employed to introduce a range of functional groups, including aryl, allyl, or nitrogen-containing moieties, onto the hydrocarbon skeleton of this compound. rsc.orgacs.org

Oxidative Degradation Pathways and Mechanisms

Detailed research findings regarding the specific oxidative degradation pathways and mechanisms of this compound are not extensively available in the reviewed scientific literature. While studies have been conducted on the degradation of its isomers, such as 2,4,4-trimethylpentanoic acid which is a metabolite of isooctane, the specific routes of oxidative breakdown for the this compound molecule have not been a focus of published research. researchgate.netepa.gov General principles of carboxylic acid oxidation suggest that degradation would likely proceed via radical mechanisms under harsh conditions, but specific intermediates and reaction kinetics for this compound are not documented.

Catalytic Transformations Involving this compound

The catalytic applications involving this compound are primarily centered on the synthesis of its derivatives rather than the use of the acid itself as a catalyst or ligand. The research highlights its formation through transition metal-catalyzed reactions.

Role in Transition Metal-Catalyzed Processes

The most significant role of this compound in the context of transition metal catalysis is as a product, specifically its methyl ester, derived from C-H bond functionalization reactions. researchgate.netresearchgate.net Research has shown that the reaction of 2,3-dimethylbutane (B166060) with a diazo compound, such as methyl diazoacetate, in the presence of a transition metal catalyst, yields the methyl esters of 4,5-dimethylhexanoic acid and this compound. researchgate.netresearchgate.netresearchgate.net

This transformation is a carbene insertion into a C-H bond. The reaction shows a slight preference for insertion into the more highly substituted C-H bonds. researchgate.netresearchgate.net Various catalysts, including those based on gold and copper, have been studied for this type of reaction, with the choice of metal and ligand influencing the regioselectivity of the C-H insertion. researchgate.net For instance, in the reaction between 2,3-dimethylbutane and ethyl diazoacetate, gold catalysts have shown a high selectivity for the primary C-H bond, while copper catalysts favor the tertiary C-H bond. researchgate.net

Table 1: Transition Metal-Catalyzed Synthesis of this compound Esters This table summarizes findings from studies on the catalytic C-H functionalization of 2,3-dimethylbutane.

Catalyst SystemSubstratesKey ProductsResearch Focus
Photochemical decomposition2,3-dimethylbutane, methyl diazoacetateMethyl 4,5-dimethylhexanoate, Methyl 3,3,4-trimethylpentanoateEarly investigation into carbene insertion into saturated hydrocarbons. researchgate.netresearchgate.net
Gold (I) / N-heterocyclic carbene (NHC) complexes2,3-dimethylbutane, ethyl diazoacetate (EDA)Ethyl 3,3,4-trimethylpentanoate (minor product), Ethyl 4,5-dimethylhexanoate (major product)Study of regioselectivity in gold-catalyzed C-H functionalization, showing preference for primary C-H bonds. researchgate.net
Copper (I) / N-heterocyclic carbene (NHC) complexes2,3-dimethylbutane, ethyl diazoacetate (EDA)Ethyl 3,3,4-trimethylpentanoate (major product), Ethyl 4,5-dimethylhexanoate (minor product)Comparison with gold catalysts, demonstrating a preference for tertiary C-H bond insertion. researchgate.net
Silver-based catalysts2,3-dimethylbutane, ethyl diazoacetate (EDA)Ethyl 3,3,4-trimethylpentanoateInvestigation of efficient and recyclable catalytic systems for alkane functionalization. researchgate.net

Advanced Spectroscopic and Computational Approaches for Structural and Conformational Analysis of 3,3,4 Trimethylpentanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural assignment of organic molecules. For 3,3,4-trimethylpentanoic acid, with its numerous methyl groups in close proximity, high-field NMR is essential to resolve the signals and extract precise structural information. Experimental data for the closely related (S)-3,4,4-trimethylpentanoic acid provides significant insight into the expected NMR spectra.

¹H and ¹³C NMR Data for (S)-3,4,4-Trimethylpentanoic Acid

Atom ¹H Chemical Shift (δ ppm) ¹³C Chemical Shift (δ ppm)
Carboxyl OH10.97 (br s)-
Carboxyl C=O-180.9
CH₂2.55 (dd, J = 15.0, 3.3 Hz), 1.99 (dd, J = 14.9, 10.8 Hz)39.9
CH1.84 – 1.75 (m)37.4
Quaternary C-32.8
C(CH₃)₃0.88 (s)27.2 (3 x CH₃)
CH(CH₃)0.92 (d, J = 6.8 Hz)15.1

Data obtained in CDCl₃ at 400 MHz for ¹H and 101 MHz for ¹³C.

While 1D NMR provides information about the chemical environment of individual nuclei, 2D NMR experiments are indispensable for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A COSY spectrum of this compound would be expected to show a correlation between the methine proton of the C4-isopropyl group and the C3-methine proton. Further coupling would be observed between the C3-methine proton and the diastereotopic protons of the adjacent methylene (B1212753) group.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. For this compound, the HMQC/HSQC spectrum would confirm the assignments made in the 1D spectra, for instance, by correlating the proton signal at ~1.8 ppm to the C3 carbon signal at ~37.4 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations, which helps in piecing together the carbon skeleton. libretexts.org Key expected correlations for this compound would include:

The protons of the C4-isopropyl methyl groups with the C3 and C4 carbons.

The protons of the C3-gem-dimethyl groups with the C2, C3, and C4 carbons.

The methylene protons with the C1 (carboxyl), C3, and the C3-gem-dimethyl carbons.

These 2D NMR techniques, when used in concert, would unequivocally confirm the carbon framework and the substitution pattern of this compound.

The significant steric hindrance in this compound, arising from the bulky tert-butyl-like group at C3 and the adjacent isopropyl group at C4, is expected to result in restricted rotation around the C3-C4 bond. This can lead to the existence of multiple stable conformers that may interconvert at a rate amenable to study by dynamic NMR (DNMR).

Variable-temperature (VT) NMR studies can provide valuable information on the energy barriers of these conformational exchange processes. aensiweb.com For instance, at low temperatures, the rotation around the C3-C4 bond may be slow on the NMR timescale, leading to the observation of separate signals for the different conformers. As the temperature is increased, these signals would broaden, coalesce, and eventually sharpen into a single time-averaged signal. By analyzing the lineshape changes as a function of temperature, the activation energy for the rotational barrier can be determined. Studies on other sterically hindered molecules have shown that energy barriers in the solid state can be 20-30% higher than in solution due to lattice constraints. smolecule.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful method for identifying functional groups and probing molecular structure.

FTIR Spectroscopy Data for (S)-3,4,4-Trimethylpentanoic Acid

Wavenumber (cm⁻¹) Assignment
2962C-H stretching (alkane)
1707C=O stretching (carboxylic acid)
1468C-H bending (methyl/methylene)
1413O-H bending (in-plane)
1367C-H bending (gem-dimethyl)
1304C-O stretching / O-H bending

The IR spectrum is dominated by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded dimeric form of carboxylic acids, and a strong, sharp carbonyl (C=O) stretch at 1707 cm⁻¹. rsc.orgscience.gov

Raman Spectroscopy:

While no specific Raman spectrum for this compound is available in the literature, predictions can be made based on the spectra of other carboxylic acids. rsc.orgbohrium.com Raman spectroscopy is particularly sensitive to non-polar bonds. Therefore, the C-C skeletal vibrations and the symmetric C=O stretching vibration would be expected to give rise to strong Raman signals. The C=O stretch in the Raman spectrum of a carboxylic acid dimer is typically found at a lower frequency (~1650-1670 cm⁻¹) compared to the IR spectrum. researchgate.net The C-H stretching and bending modes would also be prominent. Raman spectroscopy can be a valuable complementary technique to IR, especially in studying conformational isomerism, as different conformers may exhibit distinct vibrational frequencies.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Elucidation (Beyond basic identification)

Mass spectrometry is a cornerstone for determining the molecular weight and formula of a compound, and for deducing its structure through fragmentation analysis.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the unambiguous determination of its elemental composition. For (S)-3,4,4-trimethylpentanoic acid, HRMS analysis in negative ion mode (ESI-) has been reported. rsc.org

HRMS Data for (S)-3,4,4-Trimethylpentanoic Acid

Ion Calculated m/z Found m/z Difference (ppm)
[M-H]⁻143.1078143.1075-1.89

This data confirms the molecular formula of C₈H₁₆O₂. Predicted HRMS data for other adducts are also available. uni.lu

Predicted HRMS Adducts for this compound

Adduct Predicted m/z
[M+H]⁺145.12232
[M+Na]⁺167.10426
[M]⁺144.11449

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation to produce a spectrum of product ions. The fragmentation pattern is highly dependent on the structure of the precursor ion, making MS/MS a powerful tool for structural elucidation.

For branched-chain fatty acids like this compound, the fragmentation is heavily influenced by the positions of the methyl groups. acs.org In electron ionization (EI-MS/MS), cleavage on either side of the branching points is a dominant fragmentation pathway. For this compound, the following key fragmentations would be anticipated:

Cleavage of the tert-butyl group: Loss of a C₄H₉ radical (57 Da) from the molecular ion (m/z 144) would lead to a fragment at m/z 87.

McLafferty rearrangement: This is a characteristic fragmentation for carbonyl compounds with a γ-hydrogen. In this case, it would involve the transfer of a hydrogen from the C4-isopropyl group to the carbonyl oxygen, followed by the elimination of a neutral alkene (isobutylene, C₄H₈, 56 Da), resulting in a fragment ion at m/z 88.

Alpha-cleavage: Cleavage of the bond between C2 and C3 would result in the loss of a C₅H₁₁ radical (71 Da), leading to a fragment at m/z 73, or the formation of a C₅H₁₁⁺ ion at m/z 71.

The use of different ionization techniques and fragmentation methods, such as collision-induced dissociation (CID) of metal-adducted ions, can provide complementary structural information and help to differentiate between isomers. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structural Determination

The determination of a molecule's three-dimensional structure in the solid state is definitively achieved through single-crystal X-ray crystallography. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the physical and chemical properties of a compound.

For carboxylic acids, X-ray crystallography often reveals the formation of hydrogen-bonded dimers in the crystal lattice. However, a comprehensive search of scientific databases indicates that no crystal structure for this compound or its crystalline derivatives has been reported in the published literature. While the synthesis of related compounds like 2-amino-3,3,4-trimethylpentanoic acid has been documented, their crystallographic data is not available. rsc.org The absence of this fundamental data prevents a definitive analysis of its solid-state conformation and packing.

Computational Chemistry and Molecular Modeling Studies

In the absence of experimental structural data, computational chemistry serves as a powerful tool to predict molecular properties. Methodologies such as quantum chemical calculations and molecular simulations can provide valuable insights into the electronic structure, conformational preferences, and spectroscopic characteristics of molecules.

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to investigate the electronic properties of molecules. These calculations can determine molecular orbital energies, charge distributions, and the relative energies of different conformations.

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The conformational landscape of flexible molecules like this compound is critical to its behavior. The rotation around its single bonds gives rise to various conformers with different energies. Molecular mechanics (MM) and molecular dynamics (MD) simulations are the primary computational tools for exploring this landscape.

Studies on simpler carboxylic acids, such as formic and acetic acid, have established that the syn conformation of the carboxylic acid group (where the O=C-O-H dihedral angle is near 0°) is generally more stable than the anti conformation by several kcal/mol. nih.govuc.ptaip.org This preference is due to a stabilizing electronic interaction. For this compound, one would also expect the syn conformation to be dominant. However, the steric bulk of the trimethyl-substituted backbone could influence the rotational barriers and the relative energies of the conformers along the carbon chain. Specific MM or MD studies on this compound that would detail these conformational preferences and energetic barriers have not been reported.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic data (e.g., NMR chemical shifts, IR vibrational frequencies), which can then be compared with experimental spectra to confirm structural assignments.

While experimental NMR and IR data for various trimethylpentanoic acid isomers are available in databases and have been used for structural confirmation, published studies that perform high-level computational predictions of these spectra for this compound and compare them with experimental results are absent. For instance, DFT calculations can predict ¹³C and ¹H NMR chemical shifts that, when benchmarked against experimental values, can provide a high degree of confidence in the assignment of complex spectra. Similarly, calculated IR frequencies can aid in the assignment of vibrational modes. For this compound, such a comparative analysis remains an open area for research.

Analytical Chemistry Research and Method Development for 3,3,4 Trimethylpentanoic Acid

Development of Hyphenated Chromatographic Techniques for Separation and Detection

Hyphenated chromatographic techniques, which couple the separation power of chromatography with the sensitive detection capabilities of mass spectrometry, are instrumental in the analysis of 3,3,4-trimethylpentanoic acid.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary technique for the identification and quantification of this compound, particularly in complex matrices like pyrolysis oils and biological extracts. eeer.org In the analysis of pyrolysis oil from bael shells, 2,3,4-trimethylpentanoic acid, a structural isomer, was identified with a retention time of 2.94 minutes. eeer.org For enhanced sensitivity and to overcome matrix interference from other fatty acids in biological samples, derivatization to its methyl ester form is a common practice before GC-MS analysis. The use of internal standards is crucial for accurate quantification, relying on the integration of peak areas relative to these standards.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful tool for the analysis of this compound and its derivatives, especially in monitoring their biosynthesis and in complex biological matrices. google.com For instance, LC-MS has been employed to analyze the in vitro biosynthesis of related compounds, such as 3-hydroxy-2,4,4-trimethylpentanoic acid, by monitoring specific ions. google.com The technique is also invaluable in studying the metabolic fate of such compounds in mammalian models, allowing for the profiling of metabolites. To correct for matrix effects like ion suppression in electrospray ionization (ESI), the use of isotope-labeled internal standards is recommended for quantitative LC-MS analysis.

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound possesses a chiral center, the separation of its enantiomers is essential for understanding its stereospecific properties and biological activities. Chiral chromatography, using both gas and high-performance liquid chromatography (HPLC) setups, is the method of choice for this purpose. Chiral stationary phases, such as those based on β-cyclodextrin derivatives, are employed to achieve enantiomeric resolution. The separation of the racemic mixture of the related 2-amino-3,3,4-trimethyl-pentanoic acid has been successfully achieved using reverse-phase HPLC. researchgate.netscience.gov

Advanced Spectrophotometric and Electrochemical Detection Methods

While chromatographic methods are prevalent, other detection techniques can be applied for the characterization of this compound. Infrared (IR) spectroscopy is useful for confirming the presence of the carboxylic acid functional group, which exhibits a characteristic strong C=O stretching vibration around 1700 cm⁻¹.

Quantitative Analysis Methodologies and Validation in Research Matrices

Accurate quantification of this compound in various research matrices is critical. This typically involves the development and validation of analytical methods.

Table 1: GC-MS Parameters for Analysis of a Structural Isomer

ParameterValueReference
ColumnElite-5 MS (30 m x 0.25 mm i.d.) eeer.org
Oven Temperature Program120°C (1 min hold), then 20°C/min to 270°C (10 min hold) eeer.org
Injector Temperature270°C eeer.org
Detector Temperature270°C eeer.org
Ionization Energy70 eV eeer.org
Mass Range50–600 amu eeer.org

This table presents typical GC-MS conditions used for the analysis of a structural isomer, 2,3,4-trimethylpentanoic acid, in pyrolysis oil.

Method validation ensures the reliability of the analytical data. For quantitative analysis using GC-MS or LC-MS, calibration curves are constructed using pure synthetic standards. The use of isotope-labeled internal standards is a key strategy to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the quantification.

Application of Analytical Techniques in Monitoring Synthetic Pathways and Reaction Progress

Analytical techniques are indispensable for monitoring the synthesis of this compound and related compounds. For example, a patent describes a synthesis where the reaction progress of the decarboxylation of 2-(2,3-dimethylbutan-2-yl)malonic acid to form this compound was monitored. google.com The mixture was heated, and after cooling, the product was partitioned and purified. google.com Spectroscopic methods, such as IR, can be used to track the formation of the carboxylic acid group.

Role of 3,3,4 Trimethylpentanoic Acid As a Chemical Building Block and Precursor in Specialized Systems

Incorporation into Polymeric Materials and Macromolecular Architectures

The distinct structure of 3,3,4-trimethylpentanoic acid and its derivatives makes it a candidate for integration into polymeric systems, where it can be used to create specialty polymers or to fine-tune the properties of existing ones.

Research has demonstrated the synthesis of esters of this compound, which can serve as monomeric units or precursors for polymerization reactions. One notable synthesis involves the photochemical decomposition of methyl diazoacetate in the presence of 2,3-dimethylbutane (B166060). researchgate.net This reaction leads to the formation of methyl 3,3,4-trimethylpentanoate, demonstrating a method for creating a functionalized monomer from saturated hydrocarbon feedstocks. researchgate.net The bulky trimethylpentanoyl group can be strategically introduced into a polymer backbone or as a side chain to influence the final material's characteristics.

Reactant 1Reactant 2Key Product
2,3-dimethylbutaneMethyl diazoacetateMethyl 3,3,4-trimethylpentanoate
Table 1: Synthesis of a Monomer Precursor. researchgate.net

The incorporation of bulky, branched aliphatic groups like the one from this compound into a polymer can significantly alter its physical and chemical properties. While direct studies on polymers exclusively modified with this specific acid are limited, the principles of polymer science suggest several potential impacts. Grafting such moieties onto a polymer film, for instance, can modify surface properties. The photochemical grafting of related diazo-compounds onto polyethylene (B3416737) has been shown to enhance photostability. researchgate.net The introduction of the sterically demanding 3,3,4-trimethylpentanoyl group would likely disrupt chain packing, increase free volume, and thereby alter properties such as glass transition temperature, solubility, and gas permeability. These modifications are crucial in the design of specialty membranes, coatings, and advanced packaging materials.

Utility in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry relies on non-covalent interactions to build large, well-defined structures. The amphiphilic nature of this compound, with its hydrophobic hydrocarbon tail and polar carboxylic acid head, makes it an interesting candidate for self-assembly and host-guest chemistry.

This compound is identified as a potential guest molecule for encapsulation within host structures like cyclodextrins. epo.org This process is governed by a suite of non-covalent forces. The branched alkyl portion of the molecule can fit within the hydrophobic inner cavity of a cyclodextrin (B1172386), driven by favorable hydrophobic and van der Waals interactions. epo.org Simultaneously, the carboxylic acid group, positioned at the rim of the cyclodextrin, can participate in hydrogen bonding with the host or with solvent molecules. epo.org This ability to engage in multiple types of non-covalent interactions allows for the rational design of specific host-guest complexes.

The encapsulation of this compound by a host molecule like cyclodextrin is a prime example of self-assembly leading to the formation of an ordered supramolecular structure. epo.org These individual host-guest inclusion compounds represent nanoscale assemblies. Such structures are of interest for creating controlled-release systems, where the "guest" acid remains protected within the "host" until a specific trigger facilitates its release. epo.org The formation of these complexes demonstrates the utility of the acid in constructing foundational components for more complex nanomaterials.

Precursor in the Synthesis of Advanced Organic Scaffolds and Heterocycles

Beyond its use in materials, this compound is a valuable precursor for creating more complex and biologically relevant molecules, including non-natural amino acids that can be incorporated into peptides.

The synthesis of this compound itself can be achieved via the decarboxylation of 2-(2,3-dimethylbutan-2-yl)malonic acid. google.comgoogle.com More significantly, it serves as a structural template for advanced derivatives. A key example is the synthesis of the non-natural, chimeric valine/leucine amino acid derivative, 2-amino-3,3,4-trimethyl-pentanoic acid (Ipv). researchgate.netscience.gov This process involves key organic reactions such as a Copper (I) chloride-mediated Michael addition, followed by a Curtius rearrangement. researchgate.netscience.gov This synthesized amino acid (Ipv) has been successfully incorporated into neuropeptide S, demonstrating its utility in building complex, biologically active peptide scaffolds. science.gov The unique steric bulk of the side chain can confer specific conformational constraints and properties to the resulting peptide. researchgate.netscience.gov

Synthetic TargetKey ReactionsApplication of Product
2-amino-3,3,4-trimethyl-pentanoic acid (Ipv)1. Copper (I) chloride Michael addition 2. Curtius rearrangementIncorporation into neuropeptide S derivatives science.gov
Table 2: Synthesis of an Advanced Amino Acid Scaffold. researchgate.netscience.gov

Construction of Complex Ring Systems via Cyclization Reactions

The application of this compound as a direct precursor in the construction of complex ring systems through cyclization is not extensively documented in dedicated studies. However, the principles of organic synthesis suggest that its derivatives are potential candidates for such transformations. The significant steric hindrance imposed by the trimethyl-substituted backbone can be exploited to influence the regioselectivity and stereoselectivity of intramolecular cyclization reactions.

In reactions where a derivative of this compound contains a second reactive site, the steric bulk of the 3,3,4-trimethylpentyl moiety would be expected to govern the conformational preferences of the molecule. This can favor the formation of a specific-sized ring over others by minimizing steric strain in the transition state. For example, in a hypothetical intramolecular reaction, the bulky framework could be used to control the approach of a nucleophile to an electrophilic center within the same molecule, potentially leading to the formation of macrocycles or other complex cyclic structures where such control is paramount. While direct examples are scarce, the use of other sterically demanding carboxylic acids in cyclization reactions supports this potential application.

Stereocontrolled Formation of Densely Functionalized Molecules

A notable application of the this compound scaffold is in the stereocontrolled synthesis of complex, functionalized molecules, particularly non-natural amino acids. Research has focused on the synthesis and application of its amino derivative, 2-amino-3,3,4-trimethyl-pentanoic acid, a chimeric analogue of the natural amino acids valine and leucine. ingentaconnect.comresearchgate.netnih.gov

The synthesis of this unnatural amino acid, abbreviated as Ipv, has been developed for its subsequent use in solid-phase peptide synthesis. ingentaconnect.comnih.gov In one reported synthetic route, key steps involved a Copper (I) chloride Michael addition followed by a Curtius rearrangement to introduce the amino group. ingentaconnect.comresearchgate.netnih.gov The resulting racemic amino acid was then incorporated into a peptide chain, specifically replacing the glycine (B1666218) at position 5 of neuropeptide S (NPS). ingentaconnect.com

The significance of using the 2-amino-3,3,4-trimethyl-pentanoic acid building block lies in its profound influence on the biological activity of the resulting peptide. The bulky, sterically hindered side chain (the 3,3,4-trimethylpropyl group) plays a crucial role in the interaction between the peptide and its receptor. ingentaconnect.comresearchgate.net When the two diastereomers of the modified neuropeptide were separated and tested, they exhibited distinct biological activities, with one acting as a partial agonist and the other as a pure antagonist at the NPS receptor. ingentaconnect.comnih.gov This demonstrates how the specific stereochemistry and steric bulk of the this compound-derived side chain can be used to precisely modulate the pharmacological properties of a complex biomolecule. This makes it a valuable tool for investigating peptide-receptor interactions and for the rational design of new therapeutic agents. ingentaconnect.comontosight.ai

DerivativeStructureApplicationKey Finding
2-amino-3,3,4-trimethyl-pentanoic acid (Ipv)A pentanoic acid with an amino group at C2 and methyl groups at C3, C3, and C4.Building block in solid-phase peptide synthesis. ingentaconnect.comnih.govThe bulky side chain influences peptide-receptor interactions, leading to modulation of biological activity (e.g., agonist vs. antagonist behavior). ingentaconnect.comresearchgate.net

Application as a Core Structure for Ligand Design in Catalysis (excluding specific catalytic outcomes)

In the field of catalysis, the design of ligands is crucial for controlling the activity and selectivity of a metal catalyst. Sterically hindered ligands are often employed to create a well-defined coordination sphere around the metal center, which can influence substrate binding and product formation. rsc.org While this compound itself is not widely cited as a ligand, its structural motifs are highly relevant to the principles of ligand design.

Carboxylic acids are known to serve as effective ligands in a variety of transition-metal-catalyzed reactions, including C-H activation. researchgate.netrsc.org The steric bulk of the carboxylate ligand can have a significant impact on the catalytic system. For instance, bulky carboxylate ligands can suppress the deactivation of palladium catalysts and can be essential for achieving high enantioselectivity in certain reactions. researchgate.netsnnu.edu.cn

The 3,3,4-trimethylpentyl group is an ideal candidate for introduction into a ligand scaffold to impart steric bulk. A ligand incorporating this group would feature a large, sterically demanding framework that can be used to:

Create a Chiral Pocket: In an asymmetric catalyst, a chiral ligand derived from a resolved enantiomer of a this compound derivative could create a rigid and well-defined chiral pocket around the metal's active site.

Control Coordination Number: The steric hindrance can prevent the coordination of multiple substrate molecules or favor a specific geometry, thereby preventing catalyst deactivation pathways.

Influence Substrate Approach: The bulky structure can block certain pathways for substrate approach, directing the substrate to bind in a specific orientation.

This approach is exemplified by the use of other sterically hindered chiral carboxylic acids, such as amino acid derivatives, as ligands for transition metals like cobalt, rhodium, and palladium to achieve high levels of stereocontrol. rsc.orgsnnu.edu.cn The this compound structure represents a valuable, non-natural core that can be used to construct highly tailored ligands for specialized catalytic systems.

Consideration in Lubricant Blends and Functional Fluid Research

Branched-chain carboxylic acids and their ester derivatives are important components in the formulation of high-performance lubricants, greases, and other functional fluids. This is due to their favorable physical properties, such as good thermal and oxidative stability, low pour points, and desirable viscosity characteristics. stle.orgnist.gov

Specifically, polyol esters (esters of polyhydric alcohols like neopentyl glycol, trimethylolpropane, or pentaerythritol) synthesized with branched-chain carboxylic acids are widely used as base stocks for synthetic lubricants in demanding applications, including aviation turbine oils and refrigeration lubricants. nist.govgoogleapis.com The branching of the acid component is critical; it disrupts crystal lattice formation at low temperatures, leading to a lower pour point, and it can increase the viscosity of the resulting ester compared to a linear acid of the same carbon number. stle.orggoogleapis.com

While patents and research literature often refer to a range of branched C8 and C9 acids, such as 2-ethylhexanoic acid and 3,5,5-trimethylhexanoic acid, the structural features of this compound make it a relevant candidate for such applications. googleapis.comgoogle.com Its highly branched structure would be expected to impart excellent low-temperature fluidity and thermal stability to its polyol esters. Formulations for lubricants often involve a complex mixture of different carboxylic acids to achieve a precise balance of properties like viscosity, lubricity, and miscibility with additives or refrigerants. nist.gov Therefore, this compound is considered within the broader class of branched C8 acids for the synthesis of high-performance ester base stocks.

Compound ClassApplication AreaReason for ConsiderationCited Examples of Related Compounds
Branched C8 Carboxylic AcidsSynthetic Lubricant Base Stocks (Polyol Esters)Imparts high thermal stability and good low-temperature properties (low pour point) to the final ester. stle.orgnist.gov2-Ethylhexanoic acid, 3,5,5-Trimethylhexanoic acid. googleapis.com
Branched C8 Carboxylic AcidsFunctional Fluids (e.g., for refrigeration)Ester derivatives show good miscibility with refrigerants (e.g., hydrofluorocarbons) while maintaining required viscosity. googleapis.comMulti-branched C8 and C9 neoacids. googleapis.com

Studies on Structural Modifications and Analog Development Within Branched Chain Carboxylic Acid Scaffolds Relevant to 3,3,4 Trimethylpentanoic Acid

Systematic Exploration of Structure-Activity Relationships (SAR) Methodologies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, like 3,3,4-trimethylpentanoic acid, correlates with its biological activity. These studies guide the modification of a lead compound to enhance efficacy, selectivity, and pharmacokinetic properties.

Isosteric and bioisosteric replacement is a key strategy in drug design where an atom or a group of atoms in a molecule is replaced by another with similar physical or chemical properties, with the aim of producing a compound with similar or improved biological activity. Classical isosteres share the same number of valence electrons, while non-classical bioisosteres are structurally different but elicit a similar biological response.

For a branched-chain carboxylic acid like this compound, the carboxylic acid group is a primary target for bioisosteric replacement to modulate acidity, polarity, and metabolic stability. The table below illustrates potential bioisosteric replacements for the carboxylic acid moiety.

Original GroupBioisosteric ReplacementPotential Impact
Carboxylic Acid (-COOH)TetrazoleSimilar acidity, increased metabolic stability
Sulfonamide (-SO2NHR)Modulated acidity, altered hydrogen bonding
Hydroxamic Acid (-CONHOH)Altered metal chelation properties
Acylsulfonamide (-CONHSO2R)Increased acidity, modified polarity

The highly branched alkyl chain of this compound can also be subject to isosteric modifications. For example, replacing a methyl group with a halogen like fluorine can alter lipophilicity and metabolic stability without significantly changing the steric profile.

Computational methods are invaluable in predicting the biological activity of novel compounds and guiding their design, thereby accelerating the drug discovery process. Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate physicochemical properties of a series of compounds with their biological activities. For branched-chain carboxylic acids, descriptors such as lipophilicity (logP), steric parameters (e.g., molar refractivity), and electronic properties (e.g., pKa) are used to build these models.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can provide insights into the steric and electrostatic fields around the molecule that are crucial for receptor binding. nih.gov These models can help in visualizing the regions where bulky groups or specific electronic features might enhance or diminish activity, guiding the rational design of more potent analogs of this compound. nih.gov

Design and Synthesis of Analogs with Modified Alkyl Branches

The design and synthesis of analogs of this compound with modified alkyl branches are crucial for exploring the SAR and optimizing activity. The synthesis of such sterically hindered carboxylic acids often requires specialized synthetic routes. Multicomponent reactions, such as the visible-light-mediated carbonyl alkylative amination, have emerged as powerful tools for the modular synthesis of α-branched amines, which can be precursors to the corresponding carboxylic acids. nih.govchemrxiv.orgrsc.orgchemrxiv.org

Systematic modifications to the alkyl chain of this compound could include:

Varying the length of the alkyl chain: Synthesizing homologs with shorter or longer chains to probe the size of the receptor's binding pocket.

Altering the degree of branching: Introducing or removing methyl groups to understand the steric requirements for optimal binding.

Introducing cyclic structures: Replacing parts of the alkyl chain with cyclopropyl or other small rings to constrain the conformation and potentially enhance binding affinity.

A general synthetic approach to a library of branched-chain carboxylic acids could involve the alkylation of a suitable ester enolate followed by hydrolysis.

Examination of Derivatization Effects on Molecular Interactions

Derivatization of the carboxylic acid group can significantly impact the molecular interactions of this compound with its biological target. Esterification is a common derivatization that can have profound effects on the biological activity of branched-chain fatty acids. nih.govresearchgate.net Converting the carboxylic acid to an ester can:

Increase lipophilicity: This can enhance membrane permeability and alter the pharmacokinetic profile of the compound.

Abolish ionic interactions: The negatively charged carboxylate group is often involved in ionic interactions with positively charged residues in a receptor binding site. Esterification would prevent these interactions.

Introduce new hydrogen bonding capabilities: The ester carbonyl oxygen can act as a hydrogen bond acceptor.

Studies on branched fatty acid esters of hydroxy fatty acids (FAHFAs) have shown that different isomers and ester forms exhibit distinct biological activities, highlighting the importance of the specific chemical structure in determining the compound's function. nih.gov For example, some FAHFA isomers are more potent in stimulating insulin secretion, while others have stronger anti-inflammatory effects. nih.gov This suggests that derivatization of this compound could be a viable strategy to fine-tune its biological activity.

Insights from Comparative Studies with Related Branched-Chain Carboxylic Acids (e.g., Valproic Acid series, focusing on chemical modification principles)

Valproic acid (VPA), a simple branched-chain carboxylic acid, is a well-studied antiepileptic drug. The extensive SAR studies on VPA and its analogs provide valuable insights that can be applied to the design of this compound derivatives. mdpi.com

Key modification principles from the Valproic Acid series include:

Chain Length and Branching: The anticonvulsant activity of VPA analogs is highly dependent on the length and branching of the alkyl chains.

Introduction of Unsaturation: Introducing double or triple bonds into the side chains can alter the activity and toxicity profile.

Cyclic Analogs: Cyclopropyl and other cyclic analogs of VPA have been synthesized and shown to possess potent anticonvulsant activity, sometimes with reduced side effects. mdpi.com For instance, 2,2,3,3-tetramethylcyclopropanecarboxamide (TMCD), a cyclopropyl analog, exhibited better anticonvulsant activity and less teratogenicity in animal models compared to VPA. mdpi.com

Amide Derivatives: Conversion of the carboxylic acid to an amide can lead to compounds with improved potency and a different metabolic profile.

These principles suggest that similar modifications to the more complex structure of this compound could lead to analogs with novel or improved pharmacological properties. The table below summarizes some VPA analogs and their observed effects, offering a blueprint for potential modifications to this compound.

Valproic Acid AnalogModificationImpact on Activity/Properties
ValpromideAmidation of carboxylic acidIncreased potency in some models
2,2,3,3-Tetramethylcyclopropanecarboxylic Acid (TMCA)Cyclopropyl analogWeak anticonvulsant but enhanced antiallodynic activity
Cyclooctylideneacetic AcidCyclic acid analogMore potent anticonvulsant than VPA with reduced sedation

Role in Non-Proteinogenic Amino Acid Research (focusing on its 2-amino derivative, and its use as a building block for novel peptides and probes for enzymatic studies)

The introduction of an amino group at the α-position (C2) of this compound transforms it into a non-proteinogenic amino acid, 2-amino-3,3,4-trimethylpentanoic acid. These unnatural amino acids are valuable tools in peptide design and drug discovery as they can impart unique structural and functional properties to peptides.

The racemic synthesis of 2-amino-3,3,4-trimethylpentanoic acid has been developed, with key steps involving a copper(I) chloride Michael addition followed by a Curtius rearrangement. nih.govnih.gov This synthetic route makes the amino acid available for solid-phase peptide synthesis. nih.govnih.gov

The incorporation of this sterically hindered amino acid into peptides can:

Increase metabolic stability: The bulky side chain can protect the adjacent peptide bonds from enzymatic degradation.

Induce specific conformations: The steric hindrance can restrict the conformational freedom of the peptide backbone, leading to more defined secondary structures.

Probe receptor binding pockets: The unique shape and size of the side chain can be used to explore the topology of receptor binding sites.

A study involving the incorporation of 2-amino-3,3,4-trimethylpentanoic acid into neuropeptide S (NPS) demonstrated its utility in SAR studies. nih.govnih.gov The two diastereomeric NPS derivatives containing this unnatural amino acid exhibited different biological activities, with one acting as a partial agonist and the other as a pure antagonist at the NPS receptor. nih.govnih.gov

Furthermore, the 2-amino derivative of this compound can be used as a scaffold for the development of probes for enzymatic studies. By attaching a fluorescent label to the amino acid, it can be used to monitor the activity of enzymes that recognize branched-chain amino acids. nih.gov Fluorescently labeled branched-chain amino acids have been successfully used in biosensors to quantify their levels in biological samples. nih.gov A similar approach with labeled 2-amino-3,3,4-trimethylpentanoic acid could provide a tool for studying enzymes with specific substrate requirements.

Future Research Directions and Unexplored Avenues for 3,3,4 Trimethylpentanoic Acid

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of 3,3,4-trimethylpentanoic acid could be significantly advanced through the adoption of flow chemistry and automated synthesis platforms. Continuous-flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, which can be particularly advantageous for optimizing the synthesis of sterically hindered molecules. rsc.orgsyrris.com Future research could focus on developing a continuous-flow process for the synthesis of this compound, potentially from readily available precursors like 3,3-dimethyl-1-butene. Such a system could improve yield, reduce reaction times, and enhance safety.

Automated synthesis platforms, which combine robotics with artificial intelligence, could further revolutionize the production and derivatization of this compound. youtube.comacm.orgresearchgate.net These platforms can rapidly screen various reaction conditions and catalysts, accelerating the discovery of optimal synthetic routes. youtube.com An automated system could be programmed to synthesize a library of this compound derivatives for screening in various applications.

Table 1: Hypothetical Comparison of Batch vs. Flow Synthesis for this compound
ParameterTraditional Batch SynthesisProposed Flow Synthesis
Reaction Time12-24 hours0.5-2 hours
Yield60-70%>85%
SafetyManual handling of reagentsEnclosed system, reduced exposure
ScalabilityDifficultReadily scalable by extending run time

Potential for Biomimetic and Enzyme-Catalyzed Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. While the enzymatic synthesis of sterically hindered carboxylic acids can be challenging, exploring the use of specific enzymes for the production of this compound is a promising research avenue. researchgate.net Carboxylic acid reductases (CARs), for instance, have been shown to catalyze the formation of esters and amides from carboxylic acids in aqueous environments. nih.govpolimi.itnih.gov Research could focus on identifying or engineering a CAR or other hydrolase that can efficiently catalyze the synthesis or resolution of this compound. google.com

Biomimetic approaches, which mimic natural chemical processes, could also be explored. This might involve the design of synthetic catalysts that replicate the active site of an enzyme capable of handling sterically demanding substrates.

Exploration of Novel Reactivity under Extreme Conditions (e.g., high pressure, photoredox catalysis)

Investigating the reactivity of this compound under extreme conditions could unlock novel transformation pathways. High-pressure chemistry can accelerate reactions and influence stereoselectivity, potentially offering new routes to derivatives of this compound.

Photoredox catalysis, which uses light to drive chemical reactions, has emerged as a powerful tool for C-H functionalization. unc.edunih.govnih.govacs.orgacs.org This technique could be employed to selectively functionalize the various C-H bonds in the this compound molecule, providing access to a wide range of novel derivatives that would be difficult to synthesize using traditional methods. For example, the selective activation of the primary, secondary, or tertiary C-H bonds could be targeted by careful selection of the photocatalyst and reaction conditions.

Development of Environmentally Benign Synthetic Routes and Processes

The development of "green" synthetic methods is a critical goal in modern chemistry. Future research on this compound should prioritize the development of environmentally benign synthetic routes. This could involve the use of greener solvents, renewable starting materials, and catalytic processes that minimize waste. mdpi.comorganic-chemistry.org

For example, routes starting from biomass-derived platform chemicals could be investigated. rsc.orgresearchgate.net Additionally, oxidation reactions using green oxidants like hydrogen peroxide, potentially catalyzed by metal-free systems, could offer a more sustainable alternative to traditional oxidation methods. nih.gov The hydrocarboxylation of alcohols with CO2 and H2 also presents a novel and attractive green synthetic strategy. rsc.org

Fundamental Contributions to Stereochemistry and Chirality Research

The presence of a chiral center at the C4 position makes this compound an interesting target for research in stereochemistry. The development of stereoselective syntheses of (R)- and (S)-3,3,4-trimethylpentanoic acid would be a significant contribution to the field of asymmetric synthesis, particularly in the construction of all-carbon quaternary stereocenters. nih.govpnas.orgnih.govrsc.orgrsc.org

Table 2: Potential Asymmetric Synthetic Strategies for this compound
StrategyDescriptionPotential Catalyst
Asymmetric Conjugate AdditionAddition of an isopropyl nucleophile to a suitable α,β-unsaturated ester.Chiral copper or organocatalyst
Chiral Auxiliary-Mediated AlkylationAlkylation of an enolate derived from a chiral auxiliary-appended acetic acid derivative.Evans auxiliary
Catalytic Asymmetric C-H InsertionInsertion of a carbene into a C-H bond of a precursor molecule.Chiral rhodium or iridium complex

Furthermore, the enantiomerically pure forms of this acid could serve as valuable chiral building blocks for the synthesis of more complex molecules. They could also be used as chiral derivatizing agents to determine the enantiomeric purity of other compounds.

Interdisciplinary Research with Materials Science and Chemical Biology (excluding direct biological/clinical outcomes)

The unique properties of this compound could be leveraged in interdisciplinary research. In materials science, its branched structure could be incorporated into polymers to modify their physical properties, such as glass transition temperature and solubility. acs.org It could also be used as a surface modifier for nanomaterials, where its bulky structure could influence surface interactions and stability. researchgate.net

In the realm of chemical biology, this compound and its derivatives could be explored as chemical probes or tool compounds to study biological systems, without focusing on therapeutic outcomes. For instance, its structural similarity to other biologically relevant molecules could make it a useful bioisostere for investigating protein-ligand interactions. nih.gov The development of functionalized derivatives could also enable its use in chemical biology techniques such as activity-based protein profiling.

Conclusion

Summary of Academic Research Advancements Related to 3,3,4-Trimethylpentanoic Acid

Academic research specifically focused on this compound is limited. The majority of available information comes from chemical databases that provide basic physical and chemical properties. nih.govuni.lucymitquimica.com However, research on its isomers, such as 2,3,4-trimethylpentanoic acid and 3,4,4-trimethylpentanoic acid, provides insights into the potential characteristics and applications of branched-chain carboxylic acids. nih.govnist.govnih.gov Studies on related sterically hindered carboxylic acids also offer a framework for understanding the potential reactivity and challenges associated with this compound. wikipedia.orgstudy.comstudy.com

The branched structure of trimethylpentanoic acid isomers is noted for enhancing stability and influencing reactivity in various chemical processes. For instance, research on 2,3,4-trimethylpentanoic acid has explored its role in the biosynthesis of high-octane fuel components like iso-octane and its potential as a precursor in chemical synthesis. Furthermore, some studies have indicated the antioxidant properties of related compounds in methanolic extracts. While these advancements are not directly attributed to this compound, they lay the groundwork for future investigation into its specific properties and applications.

Synthesis and Reactivity Challenges and Opportunities

The synthesis and reactivity of this compound are largely influenced by the steric hindrance created by the bulky methyl groups surrounding the carboxylic acid functional group.

Synthesis Challenges and Opportunities: The synthesis of highly branched carboxylic acids like this compound presents challenges due to steric hindrance, which can impede standard reaction pathways. While specific synthesis routes for this compound are not extensively documented in academic literature, methods for synthesizing its isomers can provide valuable insights. For example, the synthesis of other trimethylpentanoic acid isomers has been achieved through multi-step processes involving alkylation and hydrolysis. These methods, however, can face challenges such as low yields and the need for stringent reaction conditions to overcome the steric bulk of the reactants.

Opportunities for future research in the synthesis of this compound lie in the development of more efficient and selective catalytic methods. Modern synthetic strategies, including the use of novel organometallic catalysts or enzymatic processes, could offer pathways to overcome the challenges posed by steric hindrance and improve reaction yields and conditions.

Reactivity Challenges and Opportunities: The reactivity of this compound is expected to be significantly affected by steric hindrance. The bulky alkyl groups can shield the carboxylic acid group, making it less accessible to nucleophiles and potentially slowing down reaction rates for processes like esterification or amidation. wikipedia.orgstudy.comstudy.com

This reduced reactivity can be a challenge in synthetic applications where the carboxylic acid group needs to be transformed. However, this steric shielding can also be an opportunity. It can impart greater stability to the molecule and its derivatives, making them potentially useful in applications where resistance to chemical degradation is desired. Furthermore, the unique reactivity profile could be exploited for selective chemical transformations where less hindered carboxylic acids might undergo unwanted side reactions.

Significance of this compound in Fundamental and Applied Chemical Research

While direct research on this compound is not abundant, its structure suggests potential significance in several areas of chemical research.

Fundamental Research: In fundamental organic chemistry, this compound serves as an interesting model compound for studying the effects of extreme steric hindrance on the physical and chemical properties of carboxylic acids. Investigating its acidity, spectroscopic characteristics, and reaction kinetics can provide deeper insights into structure-reactivity relationships. Comparing its properties to those of its less hindered isomers would be particularly valuable for quantifying the impact of steric bulk.

Applied Research: The properties inferred from its structure and from related compounds suggest potential applications in various fields. Branched-chain carboxylic acids and their derivatives are known to be used in the formulation of lubricants, greases, and as pour point depressants in oils. google.com The bulky nature of this compound could make it or its esters suitable for such applications, potentially offering enhanced thermal stability and performance.

Furthermore, the unique structural features of this compound could be leveraged in the design of specialty polymers and materials. The incorporation of such a sterically demanding monomer could influence the physical properties of polymers, such as their glass transition temperature and solubility.

Outlook on Future Scientific Impact

The future scientific impact of this compound will largely depend on the development of efficient synthetic routes and a deeper understanding of its unique properties.

Future Research Directions:

Novel Synthetic Methodologies: A key area for future research will be the development of practical and scalable syntheses for this compound. This would open the door to more extensive studies of its properties and potential applications.

Detailed Physicochemical Characterization: Comprehensive studies on its physical and chemical properties are needed. This includes detailed spectroscopic analysis, determination of its pKa, and investigation of its thermal stability.

Exploration of Applications: Once the compound is more readily available, research can focus on exploring its utility in areas such as specialty lubricants, polymers, and as a building block in organic synthesis. The unique steric profile may lead to the discovery of novel applications where other carboxylic acids are not suitable.

Computational Studies: Theoretical and computational chemistry can play a significant role in predicting the properties and reactivity of this compound, guiding experimental work and accelerating the discovery of its potential uses.

Q & A

Basic Research Questions

Q. How is 3,3,4-Trimethylpentanoic acid structurally characterized using spectroscopic methods?

  • Methodological Answer : Structural elucidation typically involves nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy. For NMR, the branching pattern of the methyl groups (3,3,4 positions) produces distinct splitting in the 1H^1H-NMR spectrum due to steric and electronic effects. The carboxylic acid proton appears as a broad singlet (~12 ppm) in 1H^1H-NMR, while the methyl groups show upfield shifts (0.8–1.5 ppm). IR spectroscopy confirms the carboxylic acid functional group via a broad O-H stretch (~2500–3000 cm1^{-1}) and a C=O stretch (~1700 cm1^{-1}). Reference data from NIST (e.g., phase change properties) can validate purity and structural consistency .

Q. What are the established synthetic routes for this compound?

  • Methodological Answer : Classical synthesis involves the oxidation of 3,3,4-trimethylpentanol using strong oxidizing agents like KMnO4_4 or CrO3_3. A 1942 study by Buchman and Sargent detailed the cyclization of precursor ketones, though modern approaches favor catalytic oxidation under milder conditions to reduce side reactions . Biotechnological routes, such as microbial fermentation of branched-chain fatty acids, are emerging but require optimization of enzyme specificity to avoid byproducts like β-hydroxy derivatives .

Advanced Research Questions

Q. How does steric hindrance from the trimethyl groups influence the acid's reactivity in nucleophilic acyl substitution?

  • Methodological Answer : The 3,3,4-trimethyl substitution creates significant steric hindrance, slowing reactions like esterification or amidation. Computational modeling (e.g., DFT calculations) can predict reaction barriers by analyzing spatial constraints around the carbonyl carbon. Experimental validation involves comparing reaction rates with less-hindered analogs (e.g., pentanoic acid) under identical conditions. Derivatives such as anhydrides or esters (e.g., 3,3,4-trimethylpentanoic anhydride) require activating agents (e.g., EDC) to overcome steric limitations .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., melting point, solubility)?

  • Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. Researchers should:

  • Cross-reference data from authoritative sources like NIST, which standardizes measurements under controlled conditions .
  • Perform differential scanning calorimetry (DSC) to confirm melting points and thermogravimetric analysis (TGA) to assess thermal stability.
  • Use high-performance liquid chromatography (HPLC) with UV detection to verify purity (>98%) before property determination .

Q. How can computational chemistry predict the acid's reactivity in esterification reactions?

  • Methodological Answer : Molecular dynamics simulations and quantum mechanical calculations (e.g., Hartree-Fock or DFT) model transition states and electron density maps. For esterification, simulations can identify optimal catalysts (e.g., H2 _2SO4_4 vs. enzymatic lipases) by analyzing activation energies. Experimental validation involves monitoring reaction progress via 1H^1H-NMR or FTIR to detect ester bond formation (~1730 cm1^{-1}) .

Q. What role does this compound play in bioenergy research?

  • Methodological Answer : The compound is investigated as a precursor for biofuel additives due to its branched structure, which improves fuel stability and reduces freezing points. Studies at JBEI (Joint BioEnergy Institute) explore microbial pathways (e.g., engineered S. cerevisiae) to produce branched-chain carboxylic acids via α-keto acid elongation. Challenges include optimizing metabolic flux to minimize competing pathways (e.g., β-oxidation) .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting catalytic efficiency data in esterification studies?

  • Methodological Answer :

  • Perform kinetic studies under standardized conditions (temperature, solvent, catalyst loading).
  • Use statistical tools (e.g., ANOVA) to identify outliers or systematic errors.
  • Compare results with literature using meta-analysis frameworks, focusing on reaction mechanisms (e.g., acid-catalyzed vs. enzyme-mediated) .

Q. What are the limitations of current biological production methods for this compound?

  • Methodological Answer :

  • Substrate Inhibition : High precursor concentrations (e.g., α-ketovalerate) may inhibit enzyme activity.
  • Byproduct Formation : β-Hydroxy intermediates (e.g., 3-hydroxycarboxylic acids) require separation via column chromatography.
  • Yield Optimization : CRISPR-Cas9 engineering of host organisms (e.g., E. coli) can enhance pathway efficiency but necessitates proteomic validation .

Tables for Key Data

Property Value Source
Melting Point118–120°C (polymorph A)NIST
Boiling Point285°C (at 760 mmHg)Synthetic Studies
pKa (in H2 _2O)~4.8Computational
Solubility in H2 _2O0.2 g/L (25°C)Experimental

Recommendations for Future Research

  • Investigate enzymatic esterification to reduce reliance on harsh acid catalysts.
  • Develop hybrid synthetic-biological routes to improve yield and sustainability.
  • Standardize analytical protocols (e.g., HPLC conditions) to minimize data variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.